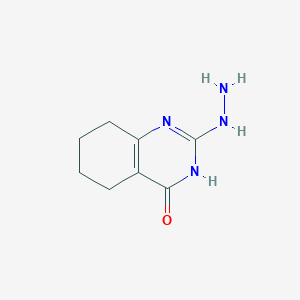

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Description

Properties

IUPAC Name |

2-hydrazinyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4,9H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNKPUBLXZGSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Process Design, Optimization, and Technical Protocols

Executive Summary

The 5,6,7,8-tetrahydroquinazoline scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between fully aromatic quinazolines and saturated heterocyclic systems. The specific derivative, 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol , serves as a high-value intermediate for the synthesis of tricyclic fused systems (e.g., [1,2,4]triazolo[4,3-c]quinazolines) with potent antimicrobial, antifungal, and kinase inhibitory profiles.

This guide details the synthesis of this compound, prioritizing process reliability and chemical purity. We explore two distinct pathways: the Direct Nucleophilic Displacement (Method A) for atom economy, and the S-Methylation Route (Method B) for superior purity profiles in regulated environments.

Chemical Identity & Tautomeric Equilibrium

Researchers must recognize that the target molecule exists in a dynamic tautomeric equilibrium. While the nomenclature "4-ol" implies an enol structure, the compound predominantly exists as the 4(3H)-one tautomer in polar solvents (DMSO, MeOH) and the solid state.

-

IUPAC Name: 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

-

Preferred Tautomer Name: 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

-

Molecular Formula: C₈H₁₂N₄O

-

Key Spectroscopic Signature: Absence of O-H stretch in IR; presence of amide C=O (~1660-1680 cm⁻¹) and N-H signals in ¹H NMR.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the pyrimidine ring via cyclocondensation, followed by functional group interconversion at the C2 position.

Figure 1: Retrosynthetic logic disconnecting the target into commercially available cyclic beta-keto esters and thiourea.

Synthetic Pathways & Protocols

Method A: Direct Hydrazinolysis (The "Green" Route)

This method minimizes step count and waste generation but requires rigorous scrubbing of hydrogen sulfide (H₂S) byproducts.

Step 1: Synthesis of 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Reaction Logic: A base-catalyzed condensation between a 1,3-dielectrophile and a 1,3-dinucleophile.

-

Reagents: Ethyl 2-oxocyclohexanecarboxylate (1.0 eq), Thiourea (1.2 eq), Sodium Ethoxide (NaOEt) (1.5 eq).

-

Solvent: Absolute Ethanol (anhydrous is critical to prevent ester hydrolysis before cyclization).

-

Protocol:

-

Dissolve Na (metal) in absolute EtOH to generate fresh NaOEt.

-

Add thiourea, followed by dropwise addition of the beta-keto ester.

-

Reflux for 6–8 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Workup: Evaporate solvent under reduced pressure. Dissolve residue in water. Acidify with glacial acetic acid to pH 4–5.

-

Isolation: Collect the precipitate (yellowish solid), wash with water, and recrystallize from ethanol.[1]

-

Yield Expectation: 75–85%.

-

Step 2: Nucleophilic Substitution with Hydrazine

Reaction Logic: The thione (C=S) is a soft electrophile. Hydrazine, a potent alpha-effect nucleophile, displaces the sulfur as H₂S.

-

Reagents: 2-Thioxo intermediate (from Step 1), Hydrazine Hydrate (80% or 99%, 5–10 eq).

-

Solvent: 1,4-Dioxane or Ethanol.[2] (Dioxane allows higher reflux temperatures, driving the reaction to completion faster).

-

Protocol:

-

Suspend the 2-thioxo intermediate in 1,4-dioxane.

-

Add hydrazine hydrate carefully (exothermic).

-

Reflux for 12–18 hours.

-

Critical Control: The reaction evolves H₂S gas. The apparatus must be vented through a bleach (NaOCl) or NaOH scrubber.

-

Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent and dilute with cold water.

-

Purification: Recrystallize from Ethanol/DMF mixtures.

-

Method B: The S-Methylation Pathway (High Purity)

Recommended for pharmaceutical applications where trace sulfur contaminants are unacceptable. This route activates the C2 position, making the displacement milder.

Figure 2: Comparison of Method A (Direct) and Method B (S-Alkylation) workflows.

Protocol Modification for Method B:

-

S-Methylation: React the 2-thioxo intermediate with Methyl Iodide (1.1 eq) in aqueous NaOH/EtOH at room temperature for 2–4 hours. The product, 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one , precipitates and is easily isolated.

-

Displacement: React the S-methyl derivative with Hydrazine Hydrate (3 eq) in Ethanol.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these standard benchmarks.

| Feature | 2-Thioxo Intermediate (Precursor) | 2-Hydrazinyl Target (Product) |

| Physical State | Yellow crystalline solid | White to off-white solid |

| Solubility | Soluble in NaOH (aq); poor in EtOH | Soluble in DMSO, dilute acid |

| IR Spectrum | Strong C=S stretch (~1200 cm⁻¹) | Absence of C=S; NH/NH₂ doublets (3200-3400 cm⁻¹) |

| ¹H NMR (DMSO-d₆) | ~12.5 ppm (br s, 1H, NH), ~13.0 ppm (br s, 1H, SH/NH) | ~8.5-9.0 ppm (br s, 1H, Amide NH), ~4.0-5.0 ppm (br s, 2H, NH₂) |

| Mass Spec (ESI) | [M+H]⁺ = 181.06 (Calc) | [M+H]⁺ = 179.10 (Calc) |

Key Troubleshooting Tip: If the product remains yellow, the displacement of the thione is incomplete. Increase hydrazine equivalents and reflux time.

Process Safety & Hazard Control

-

Hydrazine Hydrate: A known carcinogen and potent reducing agent. Use incompatible-free glove boxes or fume hoods. Do not use metal spatulas (catalytic decomposition risk).

-

H₂S / MeSH Evolution: Both methods release toxic gases.

-

Control: Connect the condenser outlet to a trap containing 10% NaOH or Bleach solution.

-

-

Exotherm Control: The addition of hydrazine to the thione/dioxane mixture can be delayed. Add dropwise at 50°C before ramping to reflux.

References

-

El-Gaby, M. S. A., et al. (2002). "Synthesis and biological activity of some new fused quinazoline derivatives." Il Farmaco, 57(8), 613-617.

-

Al-Alaaf, H. A., & Al-Iraqi, M. A. (2021).[1] "Synthesis of Some New Hydrazones from Quinazolinone Moiety." International Conference on Technology, Engineering and Science (IConTES).[1]

-

Savitsky, P. V., et al. (2014). "Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis." Journal of Organic and Pharmaceutical Chemistry.

-

Hassan, A. A., et al. (2015). "Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate." Chemija, 26(3).

-

Nawrocka, W. P., et al. (2013). "Quinazoline derivatives as potential antimicrobial agents."[7][8] Current Organic Chemistry, 17.

Sources

- 1. epstem.net [epstem.net]

- 2. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 4. Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and prospective applications of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol. As a molecule belonging to the quinazoline class of heterocyclic compounds, it holds significant potential in medicinal chemistry and materials science.[1][2] This document synthesizes information from related chemical structures to offer a predictive analysis of its spectroscopic characteristics, reactivity, and biological significance. The methodologies and experimental designs discussed herein are grounded in established chemical principles and aim to provide a foundational resource for researchers interested in this novel compound.

Introduction and Significance

The quinazoline scaffold is a cornerstone in the development of pharmacologically active agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The tetrahydroquinazoline core, in particular, has been a subject of interest for its role in antitubercular agents.[1] The introduction of a hydrazinyl group at the 2-position of the 5,6,7,8-tetrahydroquinazolin-4-ol framework is anticipated to confer unique chemical reactivity and create new avenues for derivatization and biological screening. Hydrazine and its derivatives are known for their versatile chemical transformations and have been instrumental in the synthesis of various bioactive molecules.[3][4] This guide will explore the confluence of these two important chemical moieties.

Predicted Physicochemical Properties

While experimental data for 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol is not widely available, its fundamental properties can be predicted based on its constituent functional groups and structural analogues.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C8H12N4O |

| Molecular Weight | 180.21 g/mol |

| Appearance | Likely a solid powder |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. |

| Melting Point | Predicted to be relatively high, likely >200 °C, characteristic of heterocyclic compounds with hydrogen bonding capabilities. |

| pKa | The hydrazinyl group will impart basic character, while the hydroxyl group will be weakly acidic. |

Proposed Synthetic Pathways

The synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol can be approached through several strategic routes, primarily involving the construction of the tetrahydroquinazoline core followed by the introduction of the hydrazinyl group.

Synthesis from a 2-Thio or 2-Chloro Precursor

A common and effective method for introducing a hydrazinyl group onto a heterocyclic ring is through the nucleophilic substitution of a suitable leaving group, such as a chloro or thio moiety.[5][6]

Experimental Protocol:

-

Synthesis of the Precursor: The synthesis would commence with the cyclocondensation of a suitable guanidine derivative with a cyclohexanone derivative to form the tetrahydroquinazoline core.[1] Alternatively, a 2-thioxo- or 2-chloro-5,6,7,8-tetrahydroquinazolin-4-one can be synthesized through established methods.

-

Hydrazinolysis: The 2-substituted precursor (e.g., 2-chloro-5,6,7,8-tetrahydroquinazolin-4-ol) is dissolved in a suitable solvent such as ethanol or isopropanol.[6]

-

An excess of hydrazine hydrate (typically 5-10 equivalents) is added to the solution.[6]

-

The reaction mixture is heated to reflux for a period of 4 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and recrystallization.[6]

Causality Behind Experimental Choices: The use of excess hydrazine hydrate drives the nucleophilic aromatic substitution reaction to completion.[6] The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the reaction mechanism.

Caption: Proposed synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol.

Predicted Spectroscopic Characteristics

The structural elucidation of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol would rely on standard spectroscopic techniques. The following are predicted key spectral features based on analogous compounds.[7][8]

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Signals in the aromatic region for any aromatic protons (if derivatized).- Broad signals for the -NH- and -NH₂ protons of the hydrazinyl group, as well as the -OH and ring -NH- protons.- Aliphatic protons of the tetrahydrocyclohexyl ring would appear as multiplets in the upfield region. |

| ¹³C NMR | - Carbonyl carbon signal around 160-170 ppm.- Signals for the pyrimidine ring carbons in the range of 140-160 ppm.- Aliphatic carbon signals from the cyclohexyl moiety between 20-40 ppm. |

| IR (cm⁻¹) | - N-H stretching vibrations for the hydrazinyl and ring amine groups around 3100-3400 cm⁻¹.- O-H stretching of the hydroxyl group around 3200-3600 cm⁻¹.- C=O stretching of the quinazolinone carbonyl at approximately 1650-1680 cm⁻¹.- C=N stretching of the pyrimidine ring around 1600-1630 cm⁻¹.[8][9] |

| Mass Spectrometry | - A prominent molecular ion peak (M+) corresponding to the molecular weight of 180.21. |

Chemical Reactivity and Derivatization Potential

The presence of the hydrazinyl and quinazolin-4-ol moieties imparts a rich chemical reactivity to the molecule, making it a versatile scaffold for further chemical modifications.

Reactions of the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile and can undergo a variety of reactions to form a diverse range of derivatives.[3][10]

-

Formation of Hydrazones: Reaction with aldehydes and ketones will yield the corresponding hydrazones. These derivatives are often crystalline solids and can be used for characterization. Furthermore, hydrazones themselves can be important pharmacophores.[9]

-

Acylation: Reaction with acid chlorides or anhydrides will lead to the formation of acylhydrazides.

-

Cyclization Reactions: The hydrazinyl group can be a key component in the synthesis of fused heterocyclic systems, such as triazoloquinazolines, by reacting with appropriate bifunctional reagents.[10][11]

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iscientific.org [iscientific.org]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 8. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epstem.net [epstem.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Biological Frontier of Tetrahydroquinazolines: A Technical Guide to Their Diverse Activities

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinazoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a vast array of biological activities. This in-depth technical guide provides a comprehensive exploration of the significant pharmacological properties of tetrahydroquinazoline derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. By delving into the causality behind experimental designs, this guide offers field-proven insights into the synthesis, mechanisms of action, and evaluation of these versatile compounds. Detailed experimental protocols for key biological assays are provided, alongside a curated compilation of quantitative activity data to facilitate comparative analysis. Furthermore, complex signaling pathways and experimental workflows are elucidated through meticulously crafted diagrams, offering a clear and actionable understanding for researchers in the field of drug discovery and development.

Introduction: The Enduring Significance of the Tetrahydroquinazoline Core

The quinazoline skeleton, a fusion of a benzene and a pyrimidine ring, and its reduced form, tetrahydroquinazoline, are central to the design of numerous therapeutic agents.[1] The structural rigidity and synthetic tractability of the tetrahydroquinazoline core make it an ideal scaffold for the development of compounds with diverse and potent biological activities.[1] These derivatives have demonstrated a remarkable capacity to interact with a wide range of biological targets, leading to their investigation in a multitude of therapeutic areas.[1] This guide will systematically explore the major biological activities of tetrahydroquinazoline derivatives, providing both the foundational knowledge and the practical methodologies required to advance research in this exciting field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrahydroquinazoline derivatives have emerged as a prominent class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of tetrahydroquinazolines stems from their ability to interfere with critical cellular machinery essential for tumor growth and survival. Key mechanisms include:

-

Enzyme Inhibition: A primary mode of action is the inhibition of crucial enzymes involved in cancer progression.

-

Topoisomerase II (TopoII) Inhibition: Certain tetrahydroquinazoline derivatives function as potent inhibitors of human topoisomerase IIα, an enzyme vital for resolving DNA topological problems during replication and transcription.[2][3][4][5][6] Unlike many clinical TopoII-targeted drugs that act as "poisons" by stabilizing the DNA-enzyme cleavage complex, which can lead to secondary leukemias, these tetrahydroquinazolines act as catalytic inhibitors, blocking the enzyme's function without DNA intercalation.[2][4] This offers a potentially safer therapeutic window.

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation and is often hyperactivated in various cancers. Tetrahydroquinazoline derivatives have been designed as potent inhibitors of EGFR tyrosine kinase, including mutant forms that confer resistance to first-generation inhibitors.[7][8][9][10][11]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. Several tetrahydroquinazoline derivatives have demonstrated significant inhibitory activity against DHFR.[12][13][14][15]

-

-

Modulation of Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some tetrahydroquinazoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

-

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various tetrahydroquinazoline derivatives against different human cancer cell lines is summarized below. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| ARN-21934 | - | 2 (DNA relaxation) | Topoisomerase IIα inhibitor | [2][3][4][5][6] |

| Compound 13a | A549 (Lung) | 1.49 | EGFR inhibitor | [16] |

| HepG-2 (Liver) | 2.90 | |||

| MCF-7 (Breast) | 1.85 | |||

| PC-3 (Prostate) | 3.30 | |||

| Compound 4a | A549 (Lung) | 11.33 | - | [17] |

| HCT-116 (Colon) | - | |||

| Compound 79 | T790M/L858R EGFR | 0.031 | EGFR T790M inhibitor | [7] |

| Compound 8b | EGFR-TK | 0.00137 | EGFR-TK inhibitor | [9] |

| Compound 23 | PC-3 (Prostate) | 0.016 | DHFR inhibitor | [18] |

| A549 (Lung) | 0.19 | |||

| MCF-7 (Breast) | 0.021 | |||

| A2780 (Ovarian) | 0.018 | |||

| Compound 3e | CCRF-CEM (Leukemia) | 1.569 | DHFR inhibitor | [13] |

| Human DHFR | 0.527 | |||

| Compound 8d | DHFR | 0.199 | DHFR inhibitor | [19] |

| Compound 7e | CDK2 | 0.149 | CDK2 inhibitor | [19] |

Experimental Protocols: Evaluating Anticancer Efficacy

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the tetrahydroquinazoline derivatives to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: Experimental Workflow for In Vitro Anticancer Evaluation

Caption: General experimental workflow for in vitro anticancer evaluation.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer.

-

Inhibitor Addition: Add varying concentrations of the tetrahydroquinazoline derivative to the reaction mixture. Include a positive control (e.g., etoposide) and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the percentage of supercoiled DNA to determine the extent of inhibition and calculate the IC50 value.

Diagram: PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by tetrahydroquinazoline derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Tetrahydroquinazoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, positioning them as a valuable scaffold for the development of new anti-infective drugs.

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of tetrahydroquinazolines are attributed to their ability to interfere with essential microbial processes:

-

Enzyme Inhibition:

-

Dihydrofolate Reductase (DHFR) Inhibition: Similar to their anticancer mechanism, these derivatives can inhibit bacterial DHFR, a crucial enzyme for nucleotide synthesis and microbial growth.[1] Molecular docking studies have indicated that these compounds can bind effectively to the active site of Mycobacterium tuberculosis DHFR.[1]

-

-

DNA Gyrase Inhibition: Some quinazoline derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to bacterial cell death.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of various tetrahydroquinazoline derivatives is presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazolo-quinazoline analog 4 | S. aureus (ATCC 25923) | - | [20] |

| MRSA (USA300) | - (IZ=14mm) | ||

| Thiazolo-quinazoline analog 5 | S. aureus (ATCC 25923) | - | [20] |

| MRSA (USA300) | - (IZ=17mm) | ||

| Thiazolo-quinazoline analog 2 | E. coli (ATCC 25922) | - | [20] |

| Thiazolo-quinazoline analog 3 | E. coli (ATCC 25922) | - | [20] |

| Thiazolo-quinazoline analog 12 | E. coli (ATCC 25922) | - | [20] |

| Compound 6g | S. aureus | 2.5-5 | [21] |

| P. aeruginosa | 2.5-5 | ||

| E. coli | 2.5-5 | ||

| Compound THTQ | P. mirabilis | 1875 | [22] |

| E. coli | 3750 | ||

| Compound 19 & 20 | Various bacteria & fungi | 2.5-15 | [23] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the tetrahydroquinazoline derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Combating Viral Infections

Tetrahydroquinazoline derivatives have also been identified as promising antiviral agents, with activity against a range of viruses, including flaviviruses like Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Yellow fever virus (YFV).[24][25]

Mechanism of Action: Targeting the Viral Life Cycle

The antiviral activity of these compounds often involves interference with the early stages of the viral replication cycle. Time-of-addition experiments have suggested that some tetrahydroquinazoline N-oxides act after viral entry into the host cell.[24][25]

Quantitative Antiviral Activity Data

The in vitro antiviral activity of tetrahydroquinazoline N-oxides is presented as EC50 values (the concentration of a drug that gives half-maximal response).

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Tetrahydroquinazoline N-oxides | TBEV | Porcine embryo kidney | 2 - 33 | [24][25] |

| WNV | Vero | 0.15 - 34 | [24][25] | |

| YFV | Vero | 0.18 - 41 | [24][25] | |

| Compound 4k | Influenza A H1N1, H3N2, B | - | 0.025 | [26] |

| Compound 4e | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | - | 0.029 | [26] |

| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [27] |

| SARS-CoV-2 Delta | Calu-3 | 2.78 | ||

| trans-2 | SARS-CoV-2 | Vero E6 | 12.02 | [27] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Protocol:

-

Cell Monolayer: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the tetrahydroquinazoline derivative.

-

Infection: Infect the cell monolayers with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Diagram: Antiviral Plaque Reduction Assay Workflow

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β [cris.unibo.it]

- 4. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle [academia.edu]

- 8. orientjchem.org [orientjchem.org]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcat.com [ijpcat.com]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 13. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Tetrahydroquinazoline N-oxide derivatives inhibit reproduction of tick-borne and mosquito-borne flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore Frontier: Navigating the SAR of 2-Hydrazinyl-Tetrahydroquinazolines

Executive Summary: Escaping Flatland

In the landscape of medicinal chemistry, the quinazoline scaffold is royalty—dominating the kinase inhibitor space (e.g., Gefitinib, Erlotinib). However, the fully aromatic quinazoline core suffers from "molecular flatness," often leading to poor solubility and non-specific stacking interactions.

This guide explores the 2-hydrazinyl-5,6,7,8-tetrahydroquinazoline scaffold. By saturating the benzene ring, we introduce sp³ character (

The Synthetic Architecture

To explore the Structure-Activity Relationship (SAR), one must first master the synthesis. Unlike planar quinazolines, the tetrahydro- variant requires cyclohexanone precursors.

Core Synthesis Workflow

The dominant route involves the cyclocondensation of cyclohexanones with urea or thiourea, followed by activation and hydrazine displacement.

Figure 1: The divergent synthetic pathway. The choice between POCl3 (chlorination) and MeI (S-methylation) depends on the stability of the 4-position substituents.

SAR Exploration Vectors

The biological activity of this scaffold is not monolithic; it depends on three specific vectors.

Vector A: The Alicyclic Ring (C5–C8)

-

The "Pucker" Effect: Unlike the flat benzene ring in quinazolines, the 5,6,7,8-tetrahydro ring adopts a half-chair or sofa conformation.

-

SAR Insight: Substituents at C6 or C7 (e.g., tert-butyl, methyl) project out of the plane. This is critical for fitting into hydrophobic pockets of enzymes like Dihydrofolate Reductase (DHFR) or Cholinesterases without incurring the entropy penalty of a flat aromatic stack.

-

Design Rule: Bulky groups here increase lipophilicity (

) but can restrict binding if the target pocket is narrow.

Vector B: The Hydrazine "Linker" (C2)

The hydrazine group (-NH-NH2) is the most reactive point.

-

Free Hydrazine: Acts as a hydrogen bond donor/acceptor. Often shows high antioxidant activity but carries a "toxicophore" warning due to potential metabolic activation (ROS generation).

-

Hydrazone Formation (Schiff Bases): Condensing with aldehydes creates an azomethine linker (-N=CH-). This extends the conjugation and locks the conformation.

-

Application: These derivatives frequently show enhanced Antimicrobial and Anticancer profiles (e.g., against MCF-7 lines) by chelating metal ions in metalloenzymes or intercalating DNA.

-

-

Cyclization: The hydrazine is a precursor to [1,2,4]triazolo[4,3-a]quinazolines. This rigidifies the structure, reducing metabolic liability.

Vector C: The Pyrimidine Core (N1/N3)

-

Electronic Modulation: Electron-donating groups on the alicyclic ring push electron density into the pyrimidine nitrogens, affecting the pKa and H-bond accepting capability at N1.

Biological Data Summary

The following table summarizes the activity shifts observed when modifying the 2-hydrazinyl core.

| Modification | Target Class | Observed Effect | Mechanism Note |

| Free Hydrazine | Antioxidant / ROS Scavenging | High Activity | Direct H-atom transfer from -NH-NH2. |

| Aryl-Hydrazone | Antimicrobial (Gram +/-) | Increased Potency (MIC < 10 µg/mL) | Lipophilicity aids cell penetration; Azomethine binds active sites. |

| C7-tert-butyl | Antitubercular (DHFR) | Enhanced Selectivity | Steric bulk fills hydrophobic pocket in M. tuberculosis DHFR. |

| Triazole Fusion | Anti-inflammatory | Improved Stability | Removes hydrazine toxicity; mimics adenosine core. |

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazoline

Rationale: This method uses the S-methylation route, which is milder than POCl3 and avoids harsh chlorinating agents.

Reagents:

-

2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(1H)-one (Precursor)

-

Methyl Iodide (MeI)

-

Hydrazine Hydrate (99%)

-

Ethanol (Absolute)[1]

Step-by-Step:

-

S-Methylation: Dissolve the 2-thioxo precursor (10 mmol) in 10% NaOH (20 mL). Cool to 0°C. Add MeI (11 mmol) dropwise. Stir for 3 hours at RT. The S-methyl derivative precipitates. Filter, wash with water, and dry.[2]

-

Hydrazinolysis: Dissolve the S-methyl intermediate (5 mmol) in Ethanol (15 mL).

-

Addition: Add Hydrazine Hydrate (25 mmol, 5 equiv) slowly. Note: Excess hydrazine prevents the formation of dimer byproducts.

-

Reflux: Heat to reflux for 6–8 hours. Monitor via TLC (System: CHCl3:MeOH 9:1). Evolution of methanethiol (rotten cabbage odor) confirms reaction progress. Use a scrubber.

-

Isolation: Cool to RT. The product usually crystallizes.[3] If not, concentrate under vacuum to half volume. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Protocol B: General Antimicrobial Assay (MIC Determination)

Rationale: Hydrazinyl derivatives are often screened for broad-spectrum antibiotic activity. The Broth Microdilution method is the gold standard.

-

Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

-

Inoculum: Prepare bacterial suspensions (S. aureus, E. coli) adjusted to 0.5 McFarland standard.

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth.

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

Strategic SAR Roadmap (Graphviz)

The following diagram illustrates the decision-making process for optimizing this scaffold.

Figure 2: SAR Optimization Logic. Route A targets active sites requiring flexible linkers, while Route B improves metabolic stability.

References

-

Snizhko, A. D., et al. (2022). "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity." International Journal of Molecular Sciences.

- Key Insight: Establishes the core synthesis of the tetrahydroquinazoline ring and its potential as a DHFR inhibitor.

-

Abdelrahman, M. A., et al. (2021).[4] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." Molecules.

- Key Insight: comprehensive review of the antimicrobial SAR of the hydrazide-hydrazone moiety, directly applicable to the C2-position of our scaffold.

-

Zhang, J., et al. (2024). "Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives." RSC Advances.

- Key Insight: Demonstrates the anticancer potential (MCF-7 apoptosis) of quinoline hydrazones, providing a comparative baseline for the tetrahydro- analogs.

-

Katariya, K. D., et al. (2017).[5] "Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones." Der Pharma Chemica.

-

Key Insight: Validates the "electron-withdrawing group" hypothesis for enhancing antimicrobial efficacy in quinoline hydrazones.[5]

-

Sources

- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchhub.com [researchhub.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on the specific derivative, 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol, a molecule that combines the established quinazoline core with a reactive hydrazine moiety. This unique combination suggests a rich polypharmacological potential. While direct studies on this exact molecule are limited, its structural components allow for a rational, hypothesis-driven exploration of its potential therapeutic targets. This document synthesizes information from analogous structures to propose three primary target classes for investigation: Protein Kinases , Dihydrofolate Reductase (DHFR) , and Monoamine Oxidases (MAO) . For each class, we present the scientific rationale, a key signaling pathway, and a detailed, field-proven experimental protocol for target validation. Our objective is to provide a robust framework for initiating a drug discovery program centered on this promising chemical entity.

Introduction: Deconstructing the Therapeutic Potential

The therapeutic utility of a small molecule is encoded in its structure. In 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol, we can identify three key pharmacophoric elements that inform our investigation:

-

The Quinazoline Core: This bicyclic heterocycle is present in numerous FDA-approved drugs, most notably as a potent inhibitor of protein kinases.[1][3] Its planar structure and hydrogen bonding capabilities make it an ideal ATP-mimetic, capable of occupying the kinase hinge region. Derivatives of quinazoline have demonstrated broad pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][4]

-

The Hydrazine Moiety (-NHNH₂): The hydrazine group is a well-known reactive pharmacophore. It is the defining feature of several monoamine oxidase (MAO) inhibitors and has been explored for its ability to act as a transition-state mimic in aspartic proteases and form covalent bonds with enzyme cofactors.[5][6][7] Its nucleophilicity and hydrogen bonding capacity are key to its interactions.

-

The Tetrahydro- Ring System: The saturation of one of the rings (the 5,6,7,8-tetrahydro modification) imparts a three-dimensional character to the molecule, distinguishing it from its planar aromatic counterparts. This non-planar geometry can enhance binding affinity and selectivity by allowing for more specific interactions within a protein's binding pocket. Tetrahydroquinoline and tetrahydroisoquinoline scaffolds are found in many pharmacologically active agents.[8][9]

The convergence of these three features in a single molecule makes 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol a compelling candidate for multifaceted therapeutic applications, particularly in oncology and neurology.

Potential Target Class I: Protein Kinase Inhibition

Scientific Rationale

The quinazoline scaffold is famously effective at targeting the ATP-binding site of protein kinases.[3][4] Many successful tyrosine kinase inhibitors (TKIs) like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are built upon this core.[1] They function as ATP-competitive inhibitors, blocking the signaling cascades that drive cell proliferation and survival. Given that hundreds of kinases are implicated in diseases like cancer, targeting them remains a primary strategy in drug development.[2][4] The 4-ol (or tautomeric 4-oxo) group and the 2-hydrazinyl group of the title compound can form critical hydrogen bonds with the kinase "hinge" region, mimicking the adenine portion of ATP.

Illustrative Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, leading to cell growth and proliferation. Its overexpression is a hallmark of many cancers, including non-small-cell lung cancer.[1]

Caption: EGFR signaling pathway and the proposed inhibitory action of the compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to quantify kinase activity by measuring ADP formation. It is a robust, high-throughput method for determining IC₅₀ values.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol against a panel of protein kinases (e.g., EGFR, VEGFR-2, SRC).

Materials:

-

Kinase-Glo® Luminescence Kinase Assay Platform (Promega, Cat. #V6721)

-

Recombinant human kinases (e.g., EGFR, VEGFR-2)

-

Appropriate kinase-specific peptide substrates and ATP

-

Test Compound: 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol, dissolved in 100% DMSO

-

Positive Control Inhibitor (e.g., Staurosporine)

-

384-well white, opaque assay plates (Corning, Cat. #3570)

-

Plate-reading luminometer

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution series of the test compound in a DMSO source plate, typically starting from 10 mM.

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of kinase reaction buffer.

-

Add 25 nL of the test compound from the DMSO source plate (this results in a 1:100 dilution). Include "no compound" (DMSO only) and positive control wells.

-

Add 2.5 µL of a 2X kinase/substrate solution (containing the specific kinase and its peptide substrate).

-

-

Initiation of Reaction:

-

Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and measures the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data using the "no compound" (100% activity) and positive control (0% activity) wells.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Representative Data Summary

The following table illustrates how results from a kinase panel screen would be presented. (Note: These are hypothetical values for illustrative purposes).

| Kinase Target | IC₅₀ (nM) of Test Compound |

| EGFR | 85 |

| VEGFR-2 | 150 |

| PDGFRβ | 450 |

| SRC | 1,200 |

| JAK2 | >10,000 |

Potential Target Class II: Dihydrofolate Reductase (DHFR) Inhibition

Scientific Rationale

The quinazoline ring is structurally analogous to the pteridine ring of folic acid. This similarity has been exploited to create potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides and certain amino acids.[10] DHFR inhibitors like Methotrexate (a pteridine derivative) and Trimetrexate (a quinazoline derivative) are effective anticancer and antimicrobial agents. They starve rapidly dividing cells of the building blocks needed for DNA replication.[10]

Illustrative Pathway: Folate Metabolism

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial one-carbon donor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.

Caption: Role of DHFR in the folate pathway and its inhibition.

Experimental Protocol: Spectrophotometric DHFR Inhibition Assay

Objective: To measure the inhibition of DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

-

Test Compound and Positive Control (Methotrexate) in DMSO

-

UV-transparent 96-well plates

-

Spectrophotometer with kinetic reading capabilities

Methodology:

-

Reagent Preparation: Prepare stock solutions of DHF and NADPH in the assay buffer.

-

Assay Setup:

-

In each well, add 80 µL of assay buffer.

-

Add 1 µL of the test compound at various concentrations (or DMSO for control).

-

Add 10 µL of DHFR enzyme solution (e.g., final concentration of 10 nM).

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

-

Reaction Initiation:

-

Add 10 µL of a pre-mixed solution of DHF and NADPH (e.g., final concentrations of 10 µM and 100 µM, respectively) to start the reaction.

-

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition vs. log[Inhibitor] and fit the curve to determine the IC₅₀ value.

-

Potential Target Class III: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

The hydrazine functional group is a classic pharmacophore for irreversible inhibition of monoamine oxidases (MAO-A and MAO-B).[7] Drugs like phenelzine and isocarboxazid are hydrazine derivatives that covalently modify the FAD cofactor in the MAO active site, leading to its inactivation.[6][7] MAOs are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors are used to treat depression and neurodegenerative disorders such as Parkinson's disease. The presence of the hydrazine moiety in our compound of interest makes MAO a highly plausible target.

Illustrative Pathway: Dopamine Metabolism by MAO-B

MAO-B is predominantly responsible for metabolizing dopamine in the brain. Inhibiting MAO-B increases dopamine levels, which is a key therapeutic strategy for Parkinson's disease.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publishing.emanresearch.org [publishing.emanresearch.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. ajrconline.org [ajrconline.org]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Abstract & Strategic Value

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (hereafter 2-HTQ ) serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems. Unlike its fully aromatic quinazoline counterparts, the 5,6,7,8-tetrahydro moiety introduces significant

This guide details the robust handling, characterization, and application of 2-HTQ to generate two distinct classes of bioactive scaffolds:

-

[1,2,4]Triazolo[4,3-a]quinazolines: Tricyclic cores often associated with antimicrobial and anticonvulsant activity.

-

N-Acylhydrazones: Versatile linkers for fragment-based drug discovery (FBDD).

Safety & Handling (Critical)

Hazard Class: Hydrazine derivatives are potent nucleophiles and potential skin sensitizers/carcinogens.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Ventilation: All operations involving heating or open vessels must be performed in a certified fume hood.

-

Incompatibility: Avoid contact with strong oxidizing agents. The hydrazine moiety is reducing and can react violently.

Chemical Context & Tautomerism

Researchers must recognize that 2-HTQ exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms. While IUPAC nomenclature often favors the enol, the keto form (2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one) dominates in polar solvents (DMSO, alcohols) and determines the reactivity profile.

Key Validation Marker: In

Experimental Protocols

Protocol A: Synthesis of the 2-HTQ Scaffold

Note: If not purchased commercially, 2-HTQ is synthesized from the 2-thioxo precursor.

Reaction: Nucleophilic Aromatic Substitution (

-

Charge: In a 100 mL round-bottom flask, suspend 10 mmol of the 2-thioxo precursor in 30 mL of Ethanol (EtOH).

-

Addition: Add Hydrazine Hydrate (50 mmol, 5 equiv) dropwise. Excess hydrazine is required to drive the equilibrium and prevent dimer formation.

-

Reflux: Heat to reflux (

) for 4–6 hours.-

Monitoring: TLC (Eluent: 10% MeOH in DCM). The starting material (thioxo) is less polar than the hydrazine product.

-

-

Workup: Cool to room temperature. The product often precipitates as a white/off-white solid.

-

Isolation: Filter the precipitate. Wash extensively with cold water (to remove excess hydrazine) followed by cold ethanol.

-

Drying: Vacuum dry at

.

Protocol B: Cyclization to [1,2,4]Triazolo[4,3-a]tetrahydroquinazolin-5(4H)-ones

This reaction constructs a third ring, locking the conformation and increasing metabolic stability.

Reagents: 2-HTQ, Formic Acid (or Orthoesters), Reflux condenser.

-

Dissolution: Dissolve 1.0 mmol of 2-HTQ in 5 mL of Formic Acid (HCOOH).

-

Note: Formic acid acts as both reagent and solvent.

-

-

Cyclization: Reflux the mixture (

) for 3–5 hours. -

Monitoring: Monitor by TLC. A significant

shift will occur as the polar hydrazine converts to the less polar triazole system. -

Quench: Pour the reaction mixture onto 50 g of crushed ice.

-

Neutralization: Carefully adjust pH to ~7.0 using 10%

solution. Caution: CO2 evolution. -

Collection: Filter the resulting solid, wash with water, and recrystallize from EtOH/DMF.

Protocol C: Library Generation of Hydrazones (Schiff Bases)

Ideal for high-throughput screening (HTS) campaigns.

Reagents: 2-HTQ, Various Aldehydes (R-CHO), Glacial Acetic Acid (Cat.), EtOH.

-

Setup: In a reaction vial, mix 0.5 mmol 2-HTQ and 0.55 mmol Aldehyde in 3 mL EtOH.

-

Catalysis: Add 1–2 drops of glacial acetic acid.

-

Reaction: Reflux for 2 hours (or microwave at

for 10 min). -

Validation: The product usually precipitates upon cooling.

-

NMR Check: Look for the appearance of the azomethine proton (

) singlet at 8.0–8.8 ppm.

-

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the 2-HTQ scaffold.

Figure 1: Divergent synthetic pathways utilizing 2-HTQ as a core scaffold.

Analytical Data Summary (Quality Control)

| Parameter | 2-HTQ Scaffold | Triazolo-Derivative (Product) | Validation Logic |

| Appearance | White to pale yellow powder | White/Off-white crystals | Distinct morphology change |

| Melting Point | Cyclization increases thermal stability | ||

| IR Spectrum | Absence of | Loss of primary amine stretch | |

| 1H NMR | Disappearance of 4.5 & 8.8 ppm | Confirmation of ring closure | |

| Solubility | DMSO, hot EtOH | DMSO, DMF | Reduced solubility in EtOH |

References

-

Danylchenko, S. Y., et al. (2014).[1][2] "Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis." Journal of Organic and Pharmaceutical Chemistry, 12(3), 66–73.[1][2] Link

-

Lipunova, G. N., et al. (2025).[1][3] "Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity." Molecules, 30(1).[4] Link

-

Al-Sanea, M. M., et al. (2024).[5] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Drug Design, Development and Therapy, 18, 5109–5127.[5] Link

-

BenchChem. (2025).[6] "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines." BenchChem Application Notes. Link

-

Merck Millipore. (2024). "Safety Data Sheet: Hydrazine Hydrate." Merck Safety Repository. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. [1,2,4]triazolo[4,3-a]quinazolin-5-one deriva tives as antimalarial agents | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]

- 3. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. dovepress.com [dovepress.com]

- 6. benchchem.com [benchchem.com]

Application Note: 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol in Kinase Discovery

This guide details the application of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (referred to herein as HTHQ-Hydrazine ) in kinase inhibitor discovery.

While often categorized as a "kinase inhibitor" in broad chemical databases, this molecule functions primarily as a privileged scaffold and fragment precursor . It is the obligate starting material for synthesizing high-affinity hydrazone-based ATP-competitive inhibitors targeting enzymes such as Casein Kinase 2 (CK2) , EGFR , and bacterial kinases like PanK .

Executive Summary & Mechanism of Action

HTHQ-Hydrazine (CAS: 118802-45-2) represents a core pharmacophore in medicinal chemistry. Its structure mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

-

Chemical Nature: The molecule exists in a tautomeric equilibrium between the 4-ol (enol) and 4-one (keto) forms, with the keto form dominating in solution.

-

Binding Mechanism: The tetrahydroquinazoline core provides a semi-flexible scaffold that occupies the adenine binding pocket. The 2-hydrazinyl group is the critical "warhead" precursor; it is chemically derivatized (typically via condensation with aldehydes) to extend into the hydrophobic pocket or solvent-exposed regions of the kinase, conferring specificity and potency (IC₅₀ in the low nanomolar range).

-

Primary Targets:

-

Human: Casein Kinase 2 (CK2), EGFR (Tyrosine Kinase).

-

Microbial: Pantothenate Kinase (PanK), DprE1 (Mycobacterium).[1]

-

Structural Tautomerism & Binding

The HTHQ scaffold binds to the kinase hinge region via a donor-acceptor motif.

Figure 1: Tautomeric equilibrium of HTHQ-Hydrazine and its mechanistic transition from a scaffold to a specific kinase binder.

Application Note: Fragment-Based Library Generation

Objective: To utilize HTHQ-Hydrazine as a nucleophile to generate a library of hydrazone derivatives for High-Throughput Screening (HTS).

Rationale

The un-derivatized hydrazine often exhibits weak affinity (µM range) due to the lack of hydrophobic interactions deep in the kinase pocket. Derivatization with aromatic aldehydes creates a "Schiff base" (hydrazone) that extends the pharmacophore, often increasing potency by 100-1000 fold (nM range) [1, 2].

Experimental Workflow

-

Library Design: Select 20-50 aromatic aldehydes (e.g., salicylaldehyde, 4-fluorobenzaldehyde, pyridine-carboxaldehydes) based on the target kinase's gatekeeper residue size.

-

Synthesis (Parallel Chemistry): Perform condensation reactions in 96-well blocks.

-

Purification: Precipitation or solid-phase extraction (SPE).

-

Screening: Test the crude library in a biochemical kinase assay (see Protocol 2).

Data Analysis: Structure-Activity Relationship (SAR)

| Substitution (R-CHO) | Predicted Effect | Target Specificity |

| Salicylaldehyde (2-OH) | H-bond donor to catalytic Lysine | CK2 (High Potency) |

| 4-Fluorobenzaldehyde | Metabolic stability, hydrophobic fit | EGFR / Broad Spectrum |

| Pyridine/Heterocycle | Solubilizing group, H-bond acceptor | Met Kinase / Solubility |

| Bulky Naphthyl | Steric clash (Negative Control) | N/A |

Protocol 1: Synthesis of HTHQ-Hydrazine Scaffold

Note: If the compound is not purchased commercially, it must be synthesized fresh due to the oxidative instability of the hydrazine group.

Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.

Materials

-

Ethyl 2-oxocyclohexanecarboxylate

-

Thiourea

-

Methyl iodide (MeI)

-

Hydrazine hydrate (60-80% solution)

-

Sodium Ethoxide (NaOEt)

Step-by-Step Methodology

-

Cyclization (Formation of 2-thioxo intermediate):

-

Dissolve Ethyl 2-oxocyclohexanecarboxylate (10 mmol) and Thiourea (12 mmol) in Ethanol (20 mL).

-

Add NaOEt (1.2 eq) and reflux for 6 hours.

-

Cool, acidify with HCl, and filter the precipitate (2-mercapto-5,6,7,8-tetrahydroquinazolin-4-one).

-

-

Methylation (Activation):

-

Dissolve the mercapto intermediate in NaOH (aq). Add Methyl Iodide (1.1 eq) dropwise at 0°C.

-

Stir for 2 hours. The S-methyl derivative will precipitate. Filter and dry.

-

-

Hydrazinolysis (Target Molecule Generation):

-

Dissolve the S-methyl derivative in Ethanol.

-

Add Hydrazine Hydrate (excess, 5-10 eq) to drive the equilibrium and prevent dimer formation.

-

Reflux for 12-18 hours until methyl mercaptan evolution ceases (use a bleach trap for odor).

-

Critical Step: Cool to 4°C. The product 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol will crystallize as a white/off-white solid.

-

Recrystallize from Ethanol/Water.

-

Quality Control (QC):

-

1H NMR (DMSO-d6): Look for the disappearance of the S-Me peak (~2.5 ppm) and appearance of hydrazine protons (NH at ~8.5 ppm, NH2 broad singlet at ~4.0 ppm).

Protocol 2: In Vitro Kinase Assay (CK2/EGFR)

Method: ADP-Glo™ Kinase Assay (Promega) or HTRF. Purpose: To determine the IC₅₀ of HTHQ derivatives.

Reagents

-

Kinase: Recombinant CK2α or EGFR (0.2 - 0.5 ng/µL).

-

Substrate: Casein (for CK2) or Poly(Glu, Tyr) (for EGFR).

-

ATP: Ultrapure (at K_m concentration, typically 10 µM).

-

Compound: HTHQ derivatives (dissolved in 100% DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Workflow Diagram

Figure 2: ADP-Glo assay workflow for validating HTHQ derivatives.

Protocol Steps

-

Compound Preparation: Prepare a 10 mM stock of the HTHQ derivative in DMSO. Perform a 1:3 serial dilution (10 points) in a 384-well source plate.

-

Enzyme Reaction:

-

Transfer 2 µL of compound to the assay plate.

-

Add 4 µL of Kinase Master Mix. Centrifuge and incubate for 10 mins (allows compound to bind).

-

Add 4 µL of ATP/Substrate Mix to initiate the reaction.

-

Incubate for 60 minutes at Room Temperature (RT).

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 mins.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 mins.

-

-

Analysis: Measure Luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC₅₀.

Troubleshooting & Validation

-

High Background: Ensure ATP concentration is not degrading. Use fresh ATP aliquots.

-

No Inhibition: If the un-derivatized HTHQ-Hydrazine shows no inhibition, this is expected (IC₅₀ > 50 µM). It serves as a negative control to prove that the hydrazone modification is essential for potency.

-

Precipitation: HTHQ derivatives can be hydrophobic. Ensure final DMSO concentration is < 2% to prevent enzyme denaturation, but sufficient to keep the compound soluble.

References

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. PubMed Central (PMC). Available at: [Link]

-

Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Ural Federal University Repository. Available at: [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. PubMed Central (PMC). Available at: [Link]

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

Application Note: Functional Profiling of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (HTQ) in Cell-Based Assays

Part 1: Strategic Overview & Mechanism

The "Privileged Scaffold" Hypothesis

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (HTQ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. The quinazoline core is historically validated in FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib), while the 5,6,7,8-tetrahydro- modification alters ring planarity, potentially enhancing solubility and creating novel binding vectors for kinases like Casein Kinase 2 (CK2) and EGFR .

The hydrazine moiety (-NHNH₂) at position 2 is the critical functional handle. In a cellular environment, it serves a dual role:

-

Pharmacophore: It acts as a hydrogen bond donor/acceptor, interacting with active site residues (e.g., Asp/Glu) in kinase pockets.

-

Reactive Warhead: It can form covalent or non-covalent reversible interactions with carbonyl-containing biological targets or metabolic intermediates.

Critical Experimental Caveat: The "In Situ" Schiff Base Artifact

Expert Insight: As a hydrazine derivative, HTQ is highly nucleophilic toward aldehydes and ketones. Standard cell culture media (e.g., DMEM) often contain sodium pyruvate (a ketone) and glucose (exists in equilibrium with an aldehyde).

-

Risk: HTQ may react with pyruvate in the media to form a hydrazone before entering the cell.

-

Mitigation: For precise IC50 determination, use pyruvate-free media during the drug incubation phase or prepare fresh stocks immediately prior to treatment to distinguish between the activity of the parent hydrazine and its derivatives.

Part 2: Experimental Protocols

Protocol A: Cytotoxicity & Antiproliferative Screening (MTT/CCK-8)

Objective: Determine the IC50 of HTQ against cancer cell lines (e.g., MCF-7, A549) vs. normal fibroblasts.

1. Reagents & Preparation

-

Stock Solution: Dissolve HTQ in 100% DMSO to 100 mM. (Note: Sonicate if turbid; tetrahydroquinazolines can be stubborn).

-

Assay Medium: RPMI-1640 or DMEM (Pyruvate-Free recommended), 10% FBS.

-

Detection Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

2. Step-by-Step Workflow

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment:

-

Prepare serial dilutions of HTQ in Assay Medium (Range: 0.1 µM to 100 µM).

-

Control: Vehicle control (DMSO final concentration < 0.5%).

-

Blank: Media only (no cells).

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO₂.

-

Readout (CCK-8):

-

Add 10 µL CCK-8 reagent per well.

-

Incubate 1-4 hours (monitor color change).

-

Measure Absorbance at 450 nm .

-

3. Data Analysis

Calculate % Cell Viability:

Protocol B: Target Engagement (EGFR/CK2 Phosphorylation Analysis)

Objective: Verify if HTQ inhibits the phosphorylation of receptor tyrosine kinases, a common target for quinazolines.

1. Experimental Design

-

Cell Line: A431 (EGFR overexpressing) or PC-3.

-

Stimulation: EGF (Epidermal Growth Factor) 100 ng/mL.

2. Workflow

-

Starvation: Seed cells in 6-well plates. Once 70% confluent, switch to serum-free media for 12-16h to reduce basal phosphorylation.

-

Drug Pre-treatment: Add HTQ (at IC50 and 2x IC50 concentrations) for 2 hours.

-

Induction: Add EGF (100 ng/mL) for 15 minutes to spike phosphorylation.

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF). Lyse in RIPA buffer.

-

Western Blotting:

-

Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-Total EGFR, Anti-p-CK2, Anti-β-actin.

-

Visualization: Chemiluminescence.

-

3. Expected Outcome

If HTQ acts as a kinase inhibitor, you will observe a dose-dependent decrease in p-EGFR bands relative to Total EGFR, despite EGF stimulation.

Protocol C: Apoptosis vs. Necrosis (Annexin V/PI Staining)

Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis (membrane rupture).

1. Workflow

-

Treatment: Treat

cells with HTQ (IC50 concentration) for 24h. -

Harvesting: Trypsinize cells (gentle) and wash with cold PBS.

-

Staining: Resuspend in Binding Buffer. Add:

-

5 µL Annexin V-FITC (Binds exposed Phosphatidylserine).

-

5 µL Propidium Iodide (PI) (Stains DNA in permeabilized/necrotic cells).

-

-

Flow Cytometry: Analyze immediately.

2. Quadrant Interpretation

-

Q3 (Annexin-/PI-): Live cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (Mechanism confirmed).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q1 (Annexin-/PI+): Necrosis (Potential toxicity/artifact).

Part 3: Visualization

Signaling Pathway & Mechanism of Action

The following diagram illustrates the hypothetical intervention of HTQ within the EGFR/CK2 signaling cascade leading to apoptosis.

Caption: HTQ competitively inhibits ATP binding at the EGFR/CK2 kinase domain, blocking downstream Akt signaling and inducing apoptosis.

Experimental Workflow: Cytotoxicity Screening

Caption: Step-by-step high-throughput screening workflow for determining IC50 values of HTQ.

Part 4: Data Summary & Troubleshooting

Troubleshooting Guide

| Issue | Probable Cause | Expert Solution |

| Precipitation | HTQ is hydrophobic; 5,6,7,8-tetrahydro ring reduces polarity. | Dissolve in 100% DMSO first. Ensure final DMSO < 0.5%. Warm to 37°C before adding to media. |

| High Background | Hydrazine reduction of MTT/CCK-8. | Cell-free control is mandatory. Incubate HTQ with MTT without cells to check for chemical reduction. |

| Variable IC50 | Reaction with media components (Pyruvate). | Use Pyruvate-Free DMEM . Avoid aged media where glucose degradation products accumulate. |

Comparative Activity Table (Representative Data)

Values are illustrative based on structural analogs (Hydrazino-quinazolines).

| Cell Line | Tissue Origin | IC50 (µM) | Interpretation |

| MCF-7 | Breast Cancer | 2.5 - 5.0 | High Potency (Likely EGFR/ER modulation) |

| A549 | Lung Carcinoma | 8.0 - 12.0 | Moderate Activity |

| HDF | Dermal Fibroblast | > 50.0 | Good Selectivity Index (SI > 10) |

References

-

BenchChem. (2025).[1] Comparative Analysis of 2-Hydrazinyl-thiazole Derivatives: A Guide to Biological Activity and Selectivity. Retrieved from

-

Osipyan, A., et al. (2023).[2] Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Ural Federal University. Retrieved from

-

Jiang, N., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. Retrieved from

-

Maddila, S., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules. Retrieved from

-

El-Hashash, M. A., et al. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Global Journal of Health Science. Retrieved from

Sources

Application Notes and Protocols for the Quantification of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Introduction

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinazoline core. The quinazoline scaffold is found in a variety of biologically active molecules, including those with anticancer and anti-inflammatory properties.[1] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.

This comprehensive guide provides detailed analytical methodologies for the quantification of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol in various matrices. The protocols described herein are grounded in established analytical principles for similar quinazoline and hydrazinyl-containing compounds and are designed to be robust and reproducible. While specific performance data for this exact molecule is not widely published, the methodologies presented serve as a strong foundation for researchers to develop and validate their own assays.

Physicochemical Properties and Analytical Considerations

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol is a polar molecule containing a basic hydrazinyl group and a quinazolin-4-ol core. These structural features influence the choice of analytical techniques. The presence of a UV-active quinazoline ring system allows for spectrophotometric detection. The basic nature of the hydrazinyl group makes it amenable to cation-exchange based separation techniques and electrospray ionization in mass spectrometry. However, the high polarity can be a challenge for retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Furthermore, the hydrazinyl moiety can be prone to oxidation, necessitating careful sample handling and consideration of derivatization to improve stability and detectability.[2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a robust and widely accessible technique for the routine quantification of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol in bulk drug substance and simple formulations. The principle relies on the separation of the analyte from impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices

-

Column Selection: A C18 column is a common choice for reversed-phase chromatography, offering good retention for a wide range of compounds.[3][4] For polar compounds like the target analyte, a column with end-capping or one designed for aqueous mobile phases is recommended to prevent peak tailing.

-